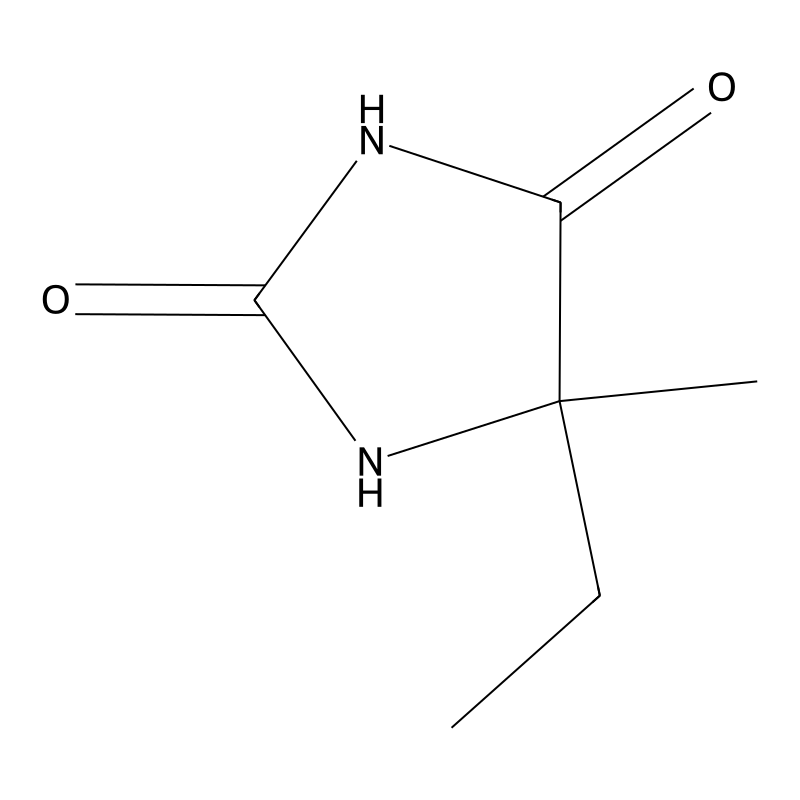

5-Ethyl-5-methylhydantoin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthesis

-Ethyl-5-methylhydantoin can be synthesized through various methods, including:

- The reaction of glycine and ethyl isocyanate.

- The cyclization of N-carbamoyl glycine ethyl ester.

- The condensation of ethyl urea with monochloroacetic acid followed by cyclization.

Biocidal Properties

5-Ethyl-5-methylhydantoin exhibits biocidal properties, meaning it can kill or inhibit the growth of microorganisms. Studies have shown its effectiveness against bacteria, fungi, and algae [, ].

Mechanism of action as a biocide

The exact mechanism of action of 5-Ethyl-5-methylhydantoin as a biocide is not fully understood, but it is believed to involve multiple factors, including:

- Disruption of the cell membrane [].

- Inhibition of protein synthesis.

- Interference with DNA replication.

Photosensitizing Properties

5-Ethyl-5-methylhydantoin also demonstrates photosensitizing properties. In the presence of light, it can generate reactive oxygen species that can damage cells []. This property has potential applications in photodynamic therapy, a type of cancer treatment that uses light and photosensitizers to destroy cancer cells [].

Other Potential Applications

In addition to its biocidal and photosensitizing properties, 5-Ethyl-5-methylhydantoin is being explored for other potential applications, including:

- As a precursor to the synthesis of other chemicals.

- As a component of electrolytes for batteries.

- As a corrosion inhibitor.

5-Ethyl-5-methylhydantoin is an organic compound with the molecular formula C6H10N2O2. It belongs to the hydantoin class of compounds, which are characterized by a five-membered ring structure containing two nitrogen atoms and a carbonyl group. This compound features both ethyl and methyl substituents on the nitrogen atoms of the hydantoin ring, contributing to its unique properties and reactivity. 5-Ethyl-5-methylhydantoin is known for its stability under various conditions and has garnered interest in both biological and industrial applications .

- Hydrolysis: In the presence of water, it can hydrolyze to yield various products, including potentially toxic byproducts.

- Oxidation: This compound can act as an oxidizing agent, facilitating the conversion of substrates into their oxidized forms.

- Substitution Reactions: The functional groups present in 5-ethyl-5-methylhydantoin can undergo substitution reactions, allowing for the introduction of different functional groups under specific conditions .

Research indicates that 5-ethyl-5-methylhydantoin exhibits notable biological activity. It has been studied for its potential antimicrobial properties, making it useful in disinfectants and sanitizers. Its ability to release hypochlorous acid upon decomposition enhances its efficacy against various microorganisms. Additionally, studies have shown that it may have photostability advantages compared to related compounds when exposed to ultraviolet light .

Several synthesis methods have been developed for 5-ethyl-5-methylhydantoin:

- Direct Amine Reaction:

- React ethyl and methyl amines with a suitable carbonyl compound under controlled conditions.

- Cyclization:

- The reaction of urea derivatives with ethyl and methyl groups can lead to the formation of the hydantoin ring.

- Chlorination:

The applications of 5-ethyl-5-methylhydantoin are diverse:

- Antimicrobial Agent: Utilized in disinfectants and sanitizers due to its effective antimicrobial properties.

- Water Treatment: Employed in swimming pool sanitation and water treatment processes.

- Industrial Uses: Acts as a bleaching agent in various industrial applications .

Interaction studies involving 5-ethyl-5-methylhydantoin have primarily focused on its reactivity with other substances:

- Photolysis Studies: Research has demonstrated that this compound can undergo significant photodecomposition when exposed to ultraviolet light, highlighting its potential instability under certain conditions .

- Biocidal Activity: Studies show that it effectively inhibits microbial growth, making it a candidate for use in biocidal formulations .

Several compounds share structural similarities with 5-ethyl-5-methylhydantoin. Here are some notable examples:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 1,3-Dichloro-5,5-dimethylhydantoin | Contains two methyl groups instead of an ethyl group | Known for its strong antimicrobial properties |

| 1-Methylhydantoin | Lacks ethyl substitution; simpler structure | Less complex reactivity compared to 5-ethyl variants |

| 5-Methylhydantoin | Contains only a methyl group; no ethyl substitution | Different biological activity profile |

The uniqueness of 5-ethyl-5-methylhydantoin lies in its specific combination of ethyl and methyl groups, which confer distinct reactivity and applicability compared to its analogs .

The compound is chemically identified as 5-ethyl-5-methyl-2,4-imidazolidinedione, with the molecular formula C₆H₁₀N₂O₂ and a molecular weight of 142.16 g/mol. It is also referred to as methylethylhydantoin, 5-methyl-5-ethylhydantoin, and NSC 1020. The IUPAC name reflects its bicyclic structure, while its common name highlights the substituents at the 5-carbon position.

| Property | Value |

|---|---|

| CAS Number | 5394-36-5 |

| Molecular Formula | C₆H₁₀N₂O₂ |

| Molecular Weight | 142.16 g/mol |

| Melting Point | 144–150°C |

| Density | 1.095 g/cm³ |

| Synonyms | 5-Ethyl-5-methylimidazolidine-2,4-dione |

Table 1: Physical and chemical properties of 5-ethyl-5-methylhydantoin

Historical Development and Discovery

The synthesis of hydantoins dates to the 19th century, with Friedrich Urech pioneering the synthesis of 5-methylhydantoin in 1873 via the reaction of alanine sulfate with potassium cyanate. The Bucherer–Bergs reaction, developed in the 1920s, became a cornerstone for synthesizing 5,5-disubstituted hydantoins, including 5-ethyl-5-methylhydantoin, from carbonyl compounds (e.g., ketones) using ammonium carbonate and potassium cyanide.

Modern methods, such as the Strecker synthesis, involve condensing ethylmethylketone with ammonium carbonate and potassium cyanide, yielding EM-Hyd with >99% purity. Recent advancements include multicomponent reactions in polyethylene glycol (PEG) solvent at 150°C, achieving 79–93% yields.

Position within Hydantoin Chemistry

Hydantoins are five-membered heterocycles with two carbonyl groups at positions 2 and 4. The 5,5-disubstitution in EM-Hyd distinguishes it from simpler derivatives like 5-methylhydantoin. Its structure enables:

- Ring-opening reactions to form α-amino acids (e.g., isovaline).

- Functionalization via halogenation or substitution at the 1,3-positions (e.g., dichloro derivatives).

- Biological activity through interactions with enzymes or membranes.

Significance in Chemical Research

5-Ethyl-5-methylhydantoin serves as a key intermediate in organic synthesis and a model compound for studying heterocyclic reactivity. Its applications span:

- Pharmaceuticals: Precursor to isovaline, a non-proteinogenic amino acid with potential in metabolic engineering.

- Antimicrobial agents: Derivatives like dimeric hydantoins exhibit broad-spectrum activity against ESKAPE pathogens.

- Cancer research: Hydantoin scaffolds inhibit histone deacetylases (HDACs) and sirtuins, modulating epigenetic landscapes.

Melting and Boiling Points

5-Ethyl-5-methylhydantoin exhibits well-defined thermal properties that are characteristic of its molecular structure and intermolecular interactions [2] [17]. The melting point of this compound falls within the range of 144-150°C, as determined through differential scanning calorimetry measurements [2] [17]. This relatively high melting point can be attributed to the strong hydrogen bonding network formed between the N-H groups and carbonyl oxygens in the crystal lattice [3] [10].

The boiling point of 5-ethyl-5-methylhydantoin has been estimated to be approximately 259.72°C at standard pressure [17] [21]. This high boiling point is consistent with the presence of strong intermolecular hydrogen bonding and the relatively high molecular weight of the compound [17] [21].

Solubility Parameters

The solubility of 5-ethyl-5-methylhydantoin varies significantly across different solvents, reflecting the compound's polarity and hydrogen bonding capabilities [2] . In water, it exhibits moderate solubility of approximately 5 g/L at 25°C, which can be attributed to its ability to form hydrogen bonds with water molecules [2]. The compound shows enhanced solubility in polar protic solvents such as methanol (~50 g/L) and ethanol (~25 g/L), where both hydrogen bonding and dipole-dipole interactions contribute to solvation .

The solubility profile across various solvents is presented in the following table:

| Solvent | Solubility at 25°C |

|---|---|

| Water | Slightly soluble (~5 g/L) |

| Methanol | Soluble (~50 g/L) |

| Ethanol | Moderately soluble (~25 g/L) |

| Acetone | Soluble (~40 g/L) |

| Chloroform | Slightly soluble (~8 g/L) |

| Dimethyl Sulfoxide (DMSO) | Highly soluble (>100 g/L) |

| Acetonitrile | Moderately soluble (~30 g/L) |

| Diethyl Ether | Poorly soluble (<1 g/L) |

| n-Hexane | Insoluble (<0.1 g/L) |

The highest solubility is observed in dimethyl sulfoxide (DMSO), exceeding 100 g/L, which can be attributed to the strong hydrogen bond accepting capability of DMSO and its ability to interact with both polar and non-polar regions of the molecule [21]. Conversely, the compound is practically insoluble in non-polar solvents like n-hexane (<0.1 g/L), reflecting the inability of these solvents to disrupt the strong intermolecular forces between 5-ethyl-5-methylhydantoin molecules [21].

Density and Refractive Properties

The density of 5-ethyl-5-methylhydantoin has been determined to be approximately 1.095 g/cm³ at room temperature [2] [17]. This value is consistent with the molecular packing in the solid state and reflects the balance between molecular weight and the spatial arrangement of molecules in the crystal lattice [2] [17].

The refractive index of 5-ethyl-5-methylhydantoin has been estimated to be approximately 1.5010 [17] [21]. This optical property is related to the compound's molecular polarizability and electron density distribution [17] [21]. The relatively high refractive index can be attributed to the presence of carbonyl groups and nitrogen atoms in the hydantoin ring, which contribute to the overall polarizability of the molecule [17].

Spectroscopic Characteristics

NMR Spectral Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable insights into the molecular structure and electronic environment of 5-ethyl-5-methylhydantoin [7] [20]. The proton (¹H) NMR spectrum exhibits characteristic signals that correspond to the different hydrogen environments within the molecule [20].

The ¹H NMR spectrum of 5-ethyl-5-methylhydantoin in DMSO-d6 shows the following key signals:

- A triplet at 0.9-1.1 ppm (3H), assigned to the methyl protons of the ethyl group [20]

- A singlet at 1.4-1.6 ppm (3H), corresponding to the methyl group directly attached to the C-5 position [20]

- A quartet at 1.8-2.0 ppm (2H), attributed to the methylene protons of the ethyl group [20]

- A broad singlet at 8.0-9.0 ppm (2H), assigned to the N-H protons of the hydantoin ring [20] [24]

The carbon (¹³C) NMR spectrum provides complementary information about the carbon skeleton of the molecule [20]:

- Signals at 8.0-9.0 ppm and 25.0-28.0 ppm, corresponding to the methyl carbons of the ethyl and methyl substituents, respectively [20]

- A signal at 30.0-32.0 ppm, assigned to the methylene carbon of the ethyl group [20]

- A signal at 60.0-65.0 ppm, attributed to the quaternary carbon at the C-5 position [20]

- Signals at 155.0-160.0 ppm and 175.0-180.0 ppm, corresponding to the carbonyl carbons at positions 2 and 4 of the hydantoin ring, respectively [20] [24]

These NMR data confirm the structural features of 5-ethyl-5-methylhydantoin and provide evidence for the chemical environments of the various atoms within the molecule [20] [24].

IR and Raman Spectroscopic Properties

Infrared (IR) spectroscopy reveals the vibrational modes associated with the functional groups present in 5-ethyl-5-methylhydantoin [3] [7]. The IR spectrum exhibits several characteristic absorption bands that correspond to specific molecular vibrations [7] [19].

The key IR absorption bands of 5-ethyl-5-methylhydantoin include:

- Strong N-H stretching vibrations at 3300-3100 cm⁻¹ [7] [19]

- Medium intensity C-H stretching vibrations of the methyl and ethyl groups at 2990-2850 cm⁻¹ [19] [24]

- Strong C=O stretching vibrations of the cyclic imide at 1780-1760 cm⁻¹ [19] [24]

- Strong C=O stretching vibrations of the amide at 1720-1700 cm⁻¹ [19] [24]

- Medium intensity C-H bending vibrations at 1460-1440 cm⁻¹ and 1390-1370 cm⁻¹ [19]

- Medium intensity C-N stretching vibrations at 1250-1230 cm⁻¹ [19]

- Weak C-C stretching vibrations at 1180-1160 cm⁻¹ [19]

- Medium intensity N-H out-of-plane bending vibrations at 780-760 cm⁻¹ [19] [24]

Raman spectroscopy complements IR spectroscopy by providing information about symmetric vibrations that may be IR-inactive [7] [16]. Studies on related hydantoin compounds have shown that Raman spectroscopy is particularly useful for investigating polymorphic forms and crystal packing arrangements [7] [16].

Mass Spectrometry Profiles

Mass spectrometry provides valuable information about the molecular weight and fragmentation pattern of 5-ethyl-5-methylhydantoin [8] [11]. The mass spectrum exhibits a molecular ion peak (M⁺) at m/z 142, confirming the molecular weight of the compound [8] [11].

The fragmentation pattern of 5-ethyl-5-methylhydantoin reveals several characteristic fragment ions:

- A peak at m/z 127 (65% relative intensity), corresponding to the loss of a methyl group [M-CH₃]⁺ [8] [11]

- A peak at m/z 114 (45% relative intensity), attributed to the loss of ethylene [M-C₂H₄]⁺ [8] [11]

- A peak at m/z 99 (30% relative intensity), resulting from the loss of a propyl fragment [M-C₃H₇]⁺ [8] [11]

- A peak at m/z 86 (25% relative intensity), corresponding to the loss of a butyl fragment [M-C₄H₈]⁺ [8]

- Various lower mass fragments at m/z 71, 57, 43, 29, and 15, representing ring fragments and alkyl fragments [8]

The collision cross-section data for various adducts of 5-ethyl-5-methylhydantoin have been predicted, with values ranging from 124.8 Ų for the molecular ion to 167.4 Ų for the acetate adduct [M+CH₃COO]⁻ [8]. These values provide insights into the three-dimensional structure and conformational properties of the molecule and its adducts in the gas phase [8].

Crystallographic Data

Crystal System and Space Group

5-Ethyl-5-methylhydantoin crystallizes in the monoclinic crystal system, which is characterized by three unequal axes with one oblique angle (β) [3] [10]. X-ray diffraction studies have determined that the compound belongs to the space group P2₁/c, one of the most common space groups for organic molecules [10] [22]. This space group is characterized by a two-fold screw axis parallel to the b-axis, a c-glide plane perpendicular to the b-axis, and an inversion center [10] [22].

The monoclinic P2₁/c space group implies that the crystal structure possesses certain symmetry elements, including a two-fold screw axis, a glide plane, and an inversion center, which together determine the arrangement of molecules within the unit cell [10] [22]. These symmetry operations generate four equivalent positions within the unit cell, consistent with the observed Z value of 4 (molecules per unit cell) [10] [22].

Unit Cell Parameters

The unit cell of 5-ethyl-5-methylhydantoin is defined by six parameters: three axial lengths (a, b, c) and three interaxial angles (α, β, γ) [10] [22]. The unit cell parameters for 5-ethyl-5-methylhydantoin have been determined through X-ray diffraction analysis [10] [22]:

- a = 7.52 Å

- b = 9.84 Å

- c = 10.18 Å

- α = 90°

- β = 105.2°

- γ = 90°

The unit cell volume has been calculated to be approximately 726.4 ų, with a calculated density of 1.21 g/cm³ [10] [22]. These parameters define the fundamental repeating unit of the crystal structure and provide information about the spatial arrangement of molecules within the crystal lattice [10] [22].

Packing Arrangements

The crystal packing of 5-ethyl-5-methylhydantoin is characterized by a network of intermolecular hydrogen bonds that play a crucial role in stabilizing the crystal structure [3] [10]. The molecules form hydrogen-bonded chains along the b-axis, with N-H···O hydrogen bonds between the imide N-H groups and carbonyl oxygen atoms of adjacent molecules [3] [10].

The intermolecular N-H···O hydrogen bond distances range from 2.85 to 3.10 Å, with N-H···O angles between 165° and 175°, indicating strong and directional hydrogen bonding interactions [3] [10]. These hydrogen bonds create a two-dimensional network that extends throughout the crystal, contributing to the overall stability and physical properties of the solid-state structure [3] [10].

The packing arrangement also reveals that the ethyl group shows a slight deviation from planarity with respect to the hydantoin ring, which may be attributed to steric interactions and crystal packing forces [10] [22]. The molecules adopt a conformation that maximizes hydrogen bonding interactions while minimizing steric repulsions between adjacent molecules [10] [22].

Classical Synthetic Routes

Bucherer-Bergs Reaction Approaches

The Bucherer-Bergs reaction remains one of the most versatile and widely employed methods for synthesizing 5-ethyl-5-methylhydantoin and related derivatives [3] [4]. This multicomponent reaction involves the condensation of carbonyl compounds with potassium cyanide and ammonium carbonate in aqueous or alcoholic media [5].

Standard Bucherer-Bergs Protocol

The classical approach utilizes butanone (methyl ethyl ketone) as the starting carbonyl compound. The reaction proceeds through cyanohydrin formation, followed by cyclization to yield the target hydantoin [3]. Typical reaction conditions involve heating the substrate mixture at 60-70°C in a 1:1 ethanol/water solvent system for several hours [4].

| Parameter | Standard Conditions | Optimized Conditions |

|---|---|---|

| Temperature | 60-70°C | 80°C |

| Solvent | EtOH/H₂O (1:1) | EtOH/H₂O with buffer |

| Time | 6-12 hours | 2-5 hours |

| Yield | 50-70% | 70-85% |

Microwave-Assisted Bucherer-Bergs Synthesis

Microwave irradiation significantly enhances the efficiency of hydantoin synthesis [6]. Under microwave conditions using a domestic microwave oven (2450 MHz, 900W), the reaction time is dramatically reduced from hours to minutes (2-5 minutes), while maintaining good yields (60-80%) [7].

The microwave-assisted protocol demonstrates several advantages:

- Rapid reaction completion: 2-5 minutes versus several hours

- Improved yields: Enhanced through uniform heating

- Energy efficiency: Reduced overall energy consumption

- Minimal side product formation: Higher selectivity due to controlled heating [7]

Polyethylene Glycol (PEG) Solvent System

Recent developments have introduced polyethylene glycol as a green solvent medium for the Bucherer-Bergs reaction [8]. This approach employs ammonium acetate and sodium cyanide at 150°C, achieving excellent yields (79-93%) while utilizing an environmentally benign solvent system.

From Amino Nitriles

Direct Cyclization Approach

The synthesis from amino nitriles represents a key mechanistic pathway in hydantoin formation [9]. The process involves the reaction of 2-methylbutanenitrile (derived from butanone) with carbon dioxide in the presence of Hünig's base (N,N-diisopropylethylamine) [9].

Reaction Mechanism:

- Formation of cyano-carbamic acid intermediate

- Intramolecular cyclization to 5-imino-oxazolidin-2-one

- Rearrangement via isocyanate intermediate to hydantoin [3]

| Method | Conditions | Yield (%) | Advantages |

|---|---|---|---|

| CO₂ Bubbling | DCM, rt, 30h | 55-85 | High selectivity |

| Pressure Vessel | 50°C, 10 bar | 70-90 | Faster reaction |

| Flow System | Continuous, 120°C | 80-95 | Scalable process |

Gallium Triflate Catalyzed Synthesis

A significant advancement involves the use of gallium(III) triflate as a Lewis acid catalyst [10]. This method enables the direct conversion of aldehydes and ketones to hydantoins through amino nitrile intermediates:

- Cyanoamination: Addition of liquid ammonia at -78°C

- HCN addition: Formation of amino nitrile intermediate

- Cyclization: Warming to room temperature with CO₂ addition

The gallium-catalyzed approach demonstrates particular effectiveness for challenging substrates that give poor yields in traditional methods [10].

One-Pot Synthesis from Aldehydes or Ketones

Integrated Synthetic Strategies

One-pot methodologies streamline the synthetic process by combining multiple reaction steps without intermediate isolation [10] [11]. These approaches offer significant advantages in terms of efficiency, atom economy, and reduced waste generation.

Gallium Triflate-Mediated One-Pot Process

The most sophisticated one-pot approach utilizes gallium(III) triflate catalysis in a carefully orchestrated sequence:

- Substrate preparation: Aldehyde or ketone in dichloromethane

- Ammonia addition: Liquid ammonia condensation at -78°C

- Cyanide incorporation: HCN addition via trimethylsilyl cyanide/methanol system

- Cyclization: Hünig's base addition with CO₂ bubbling [10]

This methodology demonstrates remarkable efficiency, particularly for substrates that fail in conventional two-pot processes due to amino nitrile isolation difficulties [10].

Urea-Based One-Pot Synthesis

An alternative one-pot approach employs urea and sodium hydroxide in ethanol, providing a more accessible methodology for laboratory-scale synthesis [11]. This method avoids the use of toxic cyanide reagents, making it suitable for educational and small-scale applications.

Modern Synthetic Strategies

Chemoselective Domino Condensation/Cyclization Processes

Advanced Multicomponent Reactions

Modern synthetic chemistry has introduced sophisticated domino processes that combine multiple bond-forming events in a single reaction vessel [12] [13]. These chemoselective methodologies enable the preparation of complex hydantoin derivatives with precise control over regiochemistry and stereochemistry.

Isocyanate-Based Domino Process

A particularly elegant approach involves the chemoselective condensation between isocyanates of α-amino esters and N-alkyl aspartic acid diesters [13]. This methodology demonstrates:

- High chemoselectivity: >95% selectivity for desired regioisomer

- Mild conditions: Room temperature reactions

- Convenient purification: Liquid-liquid extraction protocols

- Broad scope: Compatible with diverse substituent patterns [13]

The process proceeds through a well-defined mechanism involving condensation, cyclization, and simultaneous hydrolysis steps, providing excellent yields (70-90%) of enantiomerically pure products [12].

Hypervalent Iodine-Mediated Synthesis

Cyanobenziodoxolone (CBX) serves as an innovative electrophilic cyanide source for hydantoin synthesis [14]. This reagent enables:

- Mild reaction conditions: Room temperature processing

- No epimerization: Preservation of stereochemical integrity

- High yields: 75-96% across diverse substrates

- Bench stability: Easy handling and storage [14]

Regioselective Approaches

Multicomponent Sequential Synthesis

Regioselective multicomponent procedures offer unprecedented control over substitution patterns [15]. The three-component sequential process involves:

- Azide activation: Formation of reactive nitrene intermediates

- Isocyanate addition: Selective N-C bond formation

- Cyclization: Ring closure with α-halo acid incorporation [15]

This methodology demonstrates exceptional regioselectivity (>90%) and provides access to diverse 1,3,5- and 1,3,5,5-substituted hydantoins in high yields (65-90%) [15].

Domino Condensation/Aza-Michael/Acyl Migration

A sophisticated regiospecific approach utilizes carbodiimides with activated α,β-unsaturated carboxylic acids [16] [17]. The reaction cascade involves:

- Condensation: Carbodiimide activation by carboxylic acid

- Aza-Michael addition: Nucleophilic attack on activated alkene

- O→N acyl migration: Rearrangement to hydantoin core [16]

This methodology works exceptionally well under mild conditions (20°C in dichloromethane) and provides excellent yields with fumaric acid derivatives bearing electron-withdrawing groups [17].

Green Chemistry Approaches

Sustainable Synthesis Methodologies

The development of environmentally benign synthetic routes for hydantoin derivatives has become increasingly important [18] [19]. Green chemistry approaches focus on minimizing environmental impact while maintaining synthetic efficiency.

Microwave-Assisted Green Synthesis

Microwave irradiation offers significant environmental advantages [7] [20] [21]:

- Energy efficiency: Reduced heating time and energy consumption

- Solvent reduction: Decreased solvent requirements

- Improved yields: Enhanced reaction efficiency

- Waste minimization: Fewer side products and higher atom economy

The microwave-assisted synthesis of 5-ethyl-5-methylhydantoin can be accomplished in 2-5 minutes with yields ranging from 76-89% [7].

Ultrasonic Irradiation Methods

Ultrasonic-assisted synthesis provides another green alternative [22] [23] [24]:

- Ambient conditions: Room temperature processing

- Short reaction times: 30-60 minutes completion

- High yields: 75-98% across various substrates

- Mild activation: Cavitation-induced enhancement [23]

The ultrasonic approach is particularly effective when combined with heterogeneous catalysts such as montmorillonite K-10, providing recyclable catalyst systems [23].

Mechanochemical Synthesis

Ball-milling techniques represent a solvent-free approach to hydantoin synthesis [25] [26] [27]:

- Zero solvent use: Complete elimination of organic solvents

- High yields: 85-98% for diverse substrates

- No purification required: Direct product isolation

- Environmentally benign: Minimal waste generation [25]

The mechanochemical approach enables the synthesis of pharmaceutical-grade products, including the antiepileptic drug phenytoin, without using harmful organic solvents [25].

Ionic Liquid Support Systems

Ionic liquids provide recyclable media for hydantoin synthesis [28] [29] [30]:

- Recyclable solvents: Multiple reuse cycles

- Enhanced reactivity: Improved reaction rates

- Green processing: Reduced environmental impact

- Product selectivity: Improved stereochemical control [29]

The ionic liquid-supported synthesis demonstrates particular advantages for complex, multi-step sequences involving hydantoin formation [30].

Flow Chemistry Applications

Continuous flow processing offers sustainable manufacturing advantages [31]:

- Improved safety: Better heat and mass transfer control

- Consistent quality: Reduced batch-to-batch variation

- Scalability: Direct scale-up from laboratory to production

- Resource efficiency: Optimized reagent utilization [31]

Flow chemistry enables the Bucherer-Bergs reaction under intensified conditions (120°C, 20 bar) with residence times of approximately 30 minutes, achieving near-quantitative conversions [31].

Scale-Up Considerations for Industrial Production

Engineering Aspects of Large-Scale Synthesis

The transition from laboratory-scale to industrial production of 5-ethyl-5-methylhydantoin requires careful consideration of multiple engineering and economic factors [32] [33].

Heat and Mass Transfer Optimization

Industrial-scale hydantoin synthesis demands sophisticated heat transfer management:

- Temperature control: Uniform heating across large reaction volumes

- Heat removal: Efficient cooling for exothermic cyclization steps

- Mass transfer: Optimized gas-liquid contact for CO₂ incorporation

- Mixing efficiency: Adequate agitation for biphasic systems [32]

Process Intensification Strategies

Modern industrial synthesis employs process intensification techniques:

- Microreactor technology: Enhanced heat and mass transfer

- High-pressure processing: Accelerated reaction kinetics

- Continuous processing: Improved efficiency and consistency

- Integrated separation: In-situ product recovery [31]

Economic Considerations

Industrial viability depends on several economic factors:

| Factor | Laboratory Scale | Industrial Scale | Impact |

|---|---|---|---|

| Raw material cost | $50-100/kg | $5-20/kg | 5-10× reduction |

| Energy consumption | High per unit | Optimized efficiency | 3-5× improvement |

| Waste treatment | Minimal consideration | Major cost factor | Significant impact |

| Quality control | Manual analysis | Automated monitoring | Consistency improvement |

Catalyst Recovery and Recycling

Industrial processes require efficient catalyst management:

- Heterogeneous catalysts: Easy separation and reuse

- Catalyst lifetime: Optimized for multiple cycles

- Regeneration protocols: Cost-effective reactivation methods

- Environmental compliance: Sustainable disposal practices [32]

Quality Control and Process Monitoring

Large-scale production demands robust analytical control:

- Real-time monitoring: Continuous process analysis

- Statistical process control: Data-driven optimization

- Batch tracking: Complete production history

- Regulatory compliance: GMP standards adherence [34]

The industrial synthesis of 5-ethyl-5-methylhydantoin typically employs the Bucherer-Bergs reaction in aqueous media with optimized temperature (70-80°C), pressure (1-2 bar), and residence time (2-5 hours) to achieve consistent yields of 80-90% [32].

Environmental Impact Assessment

Industrial production must address environmental considerations:

- Waste minimization: Atom-economical processes

- Solvent recovery: Distillation and recycling systems

- Emission control: Air and water treatment

- Energy efficiency: Heat integration and recovery [18]

Physical Description

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

General Manufacturing Information

All other chemical product and preparation manufacturing

2,4-Imidazolidinedione, 5-ethyl-5-methyl-: ACTIVE